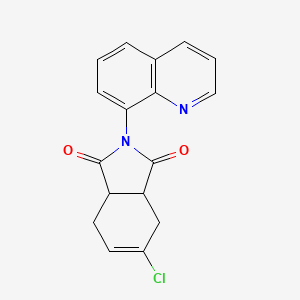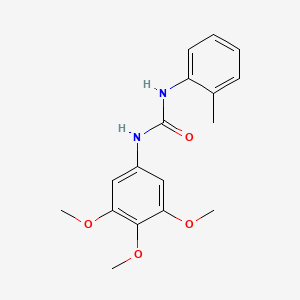![molecular formula C26H19BrN2O2 B4967706 N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)
N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide, also known as BNVB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. BNVB is a synthetic compound that was first synthesized in 2009 by a group of researchers at the University of California, San Francisco. Since then, BNVB has been extensively studied for its biological properties and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide involves its ability to bind to specific protein targets in cells. N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to bind to several proteins, including tubulin, histone deacetylases, and heat shock proteins. By binding to these proteins, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide can modulate their activity and affect various cellular processes, including cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects:
N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to have several biochemical and physiological effects on cells. In cancer cells, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurons, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has also been shown to have anti-inflammatory effects in other cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide is its high affinity for specific protein targets, which makes it a useful tool for studying the function of these proteins in cells. However, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments with N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide.
Orientations Futures
There are several future directions for research on N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide. One area of interest is the development of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide derivatives with improved solubility and bioavailability for use in drug discovery. Another area of interest is the identification of additional protein targets for N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide, which could lead to the discovery of new therapeutic uses for the compound. Finally, further studies are needed to fully understand the mechanisms of action of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide involves a multi-step process that starts with the reaction of 4-bromoacetophenone with 2-naphthylamine to form 2-(4-bromophenyl)acetanilide. This intermediate is then reacted with benzoyl chloride to form N-(2-(4-bromophenyl)acetamido)benzamide. Finally, this compound is reacted with 2-naphthyl isocyanate to form the final product, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide.
Applications De Recherche Scientifique
N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide has also been studied for its potential use in drug discovery, as it has been shown to bind to specific protein targets with high affinity.
Propriétés
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2O2/c27-22-13-10-18(11-14-22)16-24(29-25(30)20-7-2-1-3-8-20)26(31)28-23-15-12-19-6-4-5-9-21(19)17-23/h1-17H,(H,28,31)(H,29,30)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQRMSLGUXPQSC-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-bromophenyl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967627.png)
![3-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4967635.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4967651.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4967671.png)
![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4967710.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)

![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]butanamide](/img/structure/B4967723.png)
![4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B4967740.png)
